2-(2,3-Dimethylphenyl)acetaldehyde
Description
Contextualizing 2-(2,3-Dimethylphenyl)acetaldehyde within Aromatic Aldehyde Chemistry
Arylacetaldehydes are organic compounds featuring an acetaldehyde (B116499) group (-CH₂CHO) attached to an aryl (aromatic ring) system. They are distinct from aromatic aldehydes like benzaldehyde (B42025), where the aldehyde group (-CHO) is directly bonded to the aromatic ring. This intervening methylene (B1212753) (-CH₂) group in arylacetaldehydes significantly influences their chemical behavior, particularly the reactivity of the aldehydic protons.
This compound is a specific example where the aryl group is a 2,3-dimethylphenyl moiety. The parent compound, phenylacetaldehyde (B1677652), is well-known for its role as a building block in organic synthesis and as a fragrance component. The addition of two methyl groups to the phenyl ring, as in this compound, alters the molecule's electronic and steric characteristics. These substitutions can impact the reactivity of both the aldehyde functional group and the aromatic ring. The synthesis of such substituted arylacetaldehydes is of interest as they serve as valuable intermediates for creating more complex molecules. A general method for synthesizing monoarylated acetaldehydes involves the Meerwein arylation, which utilizes aryldiazonium salts and is noted for its high functional group tolerance under mild, non-basic conditions. acs.org
Significance of the 2,3-Dimethylphenyl Moiety in Chemical Research
The 2,3-dimethylphenyl group, also referred to as the 2,3-xylyl group, is a noteworthy structural unit in chemical research. The presence and positioning of the two methyl groups on the phenyl ring impart distinct steric and electronic properties. These methyl groups are electron-donating, which can affect the electron density and reactivity of the aromatic ring.
The steric hindrance created by the adjacent methyl groups can play a crucial role in directing the outcome of chemical reactions. This is particularly valuable in fields like asymmetric synthesis and catalysis, where controlling the three-dimensional arrangement of molecules is paramount. For instance, the incorporation of the 2,3-dimethylphenyl moiety into ligands for transition metal catalysts can create a specific chiral environment, influencing the stereochemistry of the reaction products.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | chemicalbook.com |
| Molecular Weight | 148.2 g/mol | chemicalbook.com |
| CAS Number | 433230-59-2 | chemicalbook.comchemicalbook.com |
| Boiling Point | 247.3±9.0 °C (Predicted) | chemicalbook.com |
| Density | 0.974±0.06 g/cm³ (Predicted) | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
433230-59-2 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H12O/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5,7H,6H2,1-2H3 |
InChI Key |
XEVWTNPWXWDCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=O)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 2,3 Dimethylphenyl Acetaldehyde
Carbonyl Group Transformations
The aldehyde moiety in 2-(2,3-dimethylphenyl)acetaldehyde is a focal point for a variety of chemical reactions, leading to the formation of corresponding carboxylic acids, alcohols, and products of nucleophilic attack.
Oxidation Reactions to Corresponding Carboxylic Acid Derivatives
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. In the case of this compound, this reaction yields 2-(2,3-dimethylphenyl)acetic acid. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general principles of aldehyde oxidation are well-established.
Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like pyridinium (B92312) chlorochromate (PCC) under specific conditions. askiitians.com For instance, the oxidation of acetaldehyde (B116499) to acetic acid can be achieved using potassium dichromate (K2Cr2O7) in the presence of sulfuric acid. askiitians.com Industrial processes for the oxidation of acetaldehyde to acetic acid and acetic anhydride (B1165640) often utilize oxygen in the presence of metal catalysts like copper and cobalt acylates at elevated temperatures. google.com A study on the selective oxidation of acetaldehyde to acetic acid on a Pd-Au bimetallic model catalyst highlights the use of heterogeneous catalysis for this transformation. utexas.edu
| Reactant | Product | Reagents/Conditions |
| This compound | 2-(2,3-Dimethylphenyl)acetic acid | Typical oxidizing agents (e.g., KMnO4, H2CrO4, PCC) |
| Acetaldehyde | Acetic Acid | K2Cr2O7/H2SO4 or O2 with Cu/Co acylate catalysts |
Reduction Reactions to Corresponding Alcohol Derivatives
The reduction of the aldehyde group in this compound results in the formation of its corresponding primary alcohol, 2-(2,3-dimethylphenyl)ethanol. This transformation is typically accomplished using a variety of reducing agents.
Common laboratory-scale reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. Catalytic hydrogenation, employing hydrogen gas (H2) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), is another widely used method for aldehyde reduction.
| Reactant | Product | Reagents/Conditions |
| This compound | 2-(2,3-Dimethylphenyl)ethanol | NaBH4, LiAlH4, or H2 with a metal catalyst (Pd, Pt, Ni) |
Nucleophilic Addition Reactions to the Aldehyde Moiety
The carbonyl carbon of an aldehyde is electrophilic and thus susceptible to attack by nucleophiles. savemyexams.com This fundamental reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp2 to sp3. fiveable.melibretexts.orgmasterorganicchemistry.com This intermediate is then typically protonated to yield the final addition product. libretexts.org
The reactivity of the aldehyde towards nucleophilic attack is influenced by electronic factors. masterorganicchemistry.com The presence of the two methyl groups on the phenyl ring in this compound may have a modest electronic effect on the reactivity of the aldehyde group.
A classic example of nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion (CN-). savemyexams.comlibretexts.org This reaction is significant as it introduces a new carbon-carbon bond. savemyexams.com The general mechanism involves the attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. savemyexams.com
| Reactant | Nucleophile | Product Type |
| This compound | Cyanide (CN-) | Cyanohydrin |
| Aldehyde (general) | Water (H2O) | Hydrate (gem-diol) |
| Aldehyde (general) | Alcohol (R-OH) | Hemiacetal |
Condensation and Cycloaddition Reactions
Beyond simple additions, the aldehyde functionality of this compound enables it to participate in more complex transformations like condensation and cycloaddition reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds and cyclic structures.
Formation of Imine and Hydrazone Derivatives
Aldehydes readily react with primary amines to form imines (also known as Schiff bases) and with hydrazines to form hydrazones. These reactions are examples of nucleophilic addition followed by elimination. The initial nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon forms a carbinolamine intermediate. Subsequent dehydration of this intermediate leads to the formation of the C=N double bond characteristic of imines and hydrazones.
While specific examples with this compound are not provided in the search results, this is a general and predictable reaction for aldehydes.
Multicomponent Reactions (MCRs) with Arylacetaldehydes
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. slideshare.net Arylacetaldehydes, including this compound, are versatile substrates for several important MCRs.
One of the most prominent MCRs is the Ugi reaction , a four-component condensation that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov The reaction is known for its high yields and rapid completion, often within minutes, in polar aprotic solvents like DMF. wikipedia.org The mechanism is thought to commence with the formation of an imine from the aldehyde and amine. organic-chemistry.org This is followed by the addition of the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement to yield the final bis-amide product. organic-chemistry.orgwikipedia.org
Another significant MCR is the Passerini reaction , which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Discovered in 1921, this reaction is typically conducted in aprotic solvents. wikipedia.org The proposed mechanism can be either concerted or ionic depending on the reaction conditions. wikipedia.org In aprotic solvents at high concentrations, a concerted, trimolecular mechanism is favored. wikipedia.orgorganic-chemistry.org
The table below summarizes the key aspects of the Ugi and Passerini reactions, which are applicable to arylacetaldehydes like this compound.
| Reaction | Components | Product | Key Mechanistic Feature |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Mumm Rearrangement organic-chemistry.orgwikipedia.org |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Concerted or Ionic Pathway wikipedia.orgorganic-chemistry.org |
Electrophilic Aromatic Substitution on the 2,3-Dimethylphenyl Ring
The 2,3-dimethylphenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. byjus.com The two methyl groups on the aromatic ring are electron-donating and thus activate the ring towards electrophilic attack, making it more reactive than benzene (B151609). savemyexams.comslideshare.net
These activating methyl groups also direct the position of substitution. They are considered ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. savemyexams.com In the case of the 2,3-dimethylphenyl ring, the directing effects of the two methyl groups are additive. The positions ortho and para to the methyl group at C2 are C3 (already substituted), C1 (already substituted), and C6. The positions ortho and para to the methyl group at C3 are C2 (already substituted), C4, and C5.
Therefore, incoming electrophiles will be directed primarily to the C4, C5, and C6 positions. The steric hindrance from the existing methyl groups and the acetaldehyde side chain will also influence the final product distribution.
The general mechanism for electrophilic aromatic substitution involves three key steps:
Generation of an electrophile: A strong electrophile is generated, often with the aid of a Lewis acid catalyst. byjus.comlibretexts.org
Formation of a carbocation intermediate: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.comchemistrysteps.com
Removal of a proton: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. byjus.com
Mechanistic Pathways of Key Transformations
Elucidation of Aldehyde Deformylation Mechanisms
Aldehyde deformylation, the removal of a formyl group (-CHO), is a significant transformation in both biological and synthetic chemistry. rsc.orgrsc.org This reaction can be catalyzed by various transition metal complexes, with rhodium-based catalysts being particularly effective. researchgate.net
For arylacetaldehydes, the rhodium-catalyzed decarbonylation mechanism is proposed to proceed through the following steps:
Oxidative addition: The catalyst, typically a Rh(I) complex, undergoes oxidative addition into the C(O)-H bond of the aldehyde. researchgate.net
Migratory extrusion of CO: This is often the rate-limiting step, where carbon monoxide is extruded from the metal complex. researchgate.net
Reductive elimination: The final hydrocarbon product is released, and the Rh(I) catalyst is regenerated. researchgate.net
Computational studies using Density Functional Theory (DFT) have supported this mechanism, showing a rapid oxidative addition followed by a rate-limiting CO extrusion. researchgate.net
In biological systems and biomimetic models, aldehyde deformylation can also occur via metal-dioxygen complexes. nih.govacs.orgnih.gov These reactions can proceed through outer-sphere mechanisms, such as nucleophilic attack or hydrogen atom abstraction, or a distinct inner-sphere mechanism. nih.govacs.org The inner-sphere pathway involves the coordination of the aldehyde to the metal center, followed by homolytic cleavage of the aldehyde C-C bond, which is the rate-determining step. nih.govacs.org
Wittig Reaction Mechanistic Studies with Aldehyde Substrates
The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.orglibretexts.org The reaction of this compound with a Wittig reagent would yield a substituted styrene (B11656) derivative.
The mechanism of the Wittig reaction has been a subject of extensive research. wikipedia.orglibretexts.org The classical mechanism was thought to involve the formation of a dipolar betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane before decomposing to the alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.orglumenlearning.com
However, more recent evidence, particularly from studies with unstabilized ylides under lithium-salt-free conditions, supports a concerted [2+2] cycloaddition mechanism where the oxaphosphetane is formed directly, without the intermediacy of a betaine. wikipedia.orgorganic-chemistry.org This process is under kinetic control. wikipedia.orgt-kougei.ac.jp
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide: wikipedia.orgquora.com
Unstabilized ylides (e.g., where the R group on the ylidic carbon is an alkyl group) typically lead to the formation of the (Z)-alkene with high selectivity. wikipedia.orgquora.com
Stabilized ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) generally produce the (E)-alkene with high selectivity. wikipedia.org
Semistabilized ylides (e.g., where the R group is an aryl group) often result in poor (E)/(Z) selectivity. wikipedia.org
The stereochemical outcome can also be influenced by the presence of lithium salts, which can lead to equilibration of intermediates and affect the product ratio. wikipedia.orglibretexts.org
The table below summarizes the expected stereochemical outcome of the Wittig reaction with this compound based on the type of ylide used.
| Ylide Type | R Group on Ylidic Carbon | Expected Major Alkene Isomer |
| Unstabilized | Alkyl | (Z)-alkene wikipedia.orgquora.com |
| Stabilized | Ester, Ketone | (E)-alkene wikipedia.org |
| Semistabilized | Aryl | Mixture of (E) and (Z)-alkenes wikipedia.org |
Derivatives and Analogs of 2 2,3 Dimethylphenyl Acetaldehyde in Advanced Organic Synthesis
Synthesis of Substituted Acetaldehyde (B116499) Derivatives
The aldehyde group in 2-(2,3-dimethylphenyl)acetaldehyde is a versatile functional handle that allows for a wide range of chemical modifications to generate novel substituted acetaldehyde derivatives. These derivatives are often crucial intermediates in multi-step synthetic sequences.
One common transformation is the conversion of the aldehyde to an acetal (B89532), which serves as a protecting group or can be an intermediate for further reactions. For instance, acetaldehyde acetal compounds are known intermediates in the synthesis of substituted 1,3-oxathiolanes and 1,3-dioxolanes. google.com The synthesis of imine derivatives through the condensation of aldehydes with primary amines is another significant derivatization strategy. This reaction has been employed to create novel imine-amoxicillin compounds by reacting amoxicillin (B794) with various aldehydes. researchgate.net
Furthermore, multicomponent reactions provide an efficient pathway to complex molecular structures from simple precursors. Substituted benzofuran-3-ylacetic acids have been synthesized through a three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. researchgate.net This highlights the potential for this compound to participate in similar multicomponent strategies to yield highly functionalized products.
The following table summarizes various synthetic transformations applicable to aldehydes, which can be used to generate derivatives of this compound.
| Transformation | Reagents/Conditions | Product Type |
| Acetal Formation | Alcohol, Acid Catalyst | Acetal |
| Imine Formation | Primary Amine | Imine |
| Reductive Amination | Amine, Reducing Agent | Amine |
| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |
| Aldol (B89426) Condensation | Enolate, Base/Acid | β-Hydroxy Aldehyde/Ketone |
Incorporation into Heterocyclic Architectures
The reactivity of the aldehyde group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry and materials science.
Thiazole (B1198619) and oxazole (B20620) rings are present in numerous biologically active compounds. The Hantzsch thiazole synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide. While this method does not directly use an aldehyde, derivatives of this compound, such as α-haloketones, could be prepared and utilized. More direct methods include the reaction of aldehydes, amines, and elemental sulfur, catalyzed by copper, to produce thiazoles. organic-chemistry.org Another approach involves the condensation of thiourea (B124793) with α-haloketones, which can be derived from the corresponding aldehydes. researchgate.net For instance, a novel series of (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles were synthesized from substituted hydrazine-carbothioamides and chloroacetone. nih.gov
Oxazole synthesis can be achieved through several aldehyde-centric methods. The van Leusen reaction, which combines an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful tool for creating 5-substituted oxazoles. ijpsonline.comijpsonline.com The Robinson-Gabriel synthesis, another key method, involves the cyclization of α-acylamino ketones, which can be prepared from aldehyde precursors. Additionally, copper-catalyzed oxidative cyclization reactions of primary amines, acetoacetate (B1235776) derivatives, and other components can yield substituted oxazoles. researchgate.net
| Heterocycle | General Synthetic Method | Starting Materials from Aldehyde |
| Thiazole | Hantzsch Synthesis | α-Haloketone |
| Thiazole | Copper-Catalyzed Condensation | Aldehyde, Amine, Sulfur organic-chemistry.org |
| Oxazole | van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide ijpsonline.comijpsonline.com |
| Oxazole | Robinson-Gabriel Synthesis | α-Acylamino ketone |
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. nih.gov Their synthesis often involves multicomponent reactions where an aldehyde is a key reactant. A facile, one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines has been achieved by the condensation of β-oxodithioesters, 1,3-dimethyl-6-amino uracil, and various aldehydes. benthamdirect.com This method is noted for its operational simplicity and good to excellent yields, irrespective of the steric and electronic nature of the aldehyde's substituents. benthamdirect.com Other strategies include the reaction of aromatic aldehydes with malononitrile (B47326) and 6-aminouracil (B15529) under microwave irradiation or in the presence of a catalyst. nih.gov These methods highlight the potential of this compound as a substrate for generating structurally diverse pyrido[2,3-d]pyrimidine (B1209978) derivatives.
Quinazolines are another important class of nitrogen-containing heterocycles. Their synthesis can be accomplished through various methods starting from aldehydes. For example, a molecular iodine-catalyzed amination of 2-aminobenzaldehydes with benzylamines provides a green and economical route to quinazolines. organic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones (derivable from aldehydes) with amines is another efficient method. nih.gov Iron-catalyzed C(sp³)-H oxidation followed by intramolecular C-N bond formation and aromatization can also yield quinazolines from 2-alkylamino N-H ketimine derivatives, which are accessible from aldehydes. organic-chemistry.org
The synthesis of isoxazole (B147169) derivatives, including isoxazolopyrimidines, often involves condensation reactions with aldehydes. For instance, 3,4-disubstituted isoxazol-5(4H)-one heterocycles can be prepared via a three-component reaction between hydroxylamine (B1172632) hydrochloride, various aryl/heteroaryl aldehydes, and β-ketoesters like ethyl acetoacetate. mdpi.com This reaction proceeds in good to high yields at room temperature, often using water as a solvent. mdpi.comorientjchem.org
The imidazole (B134444) ring is a fundamental structural motif in many biological molecules and pharmaceuticals. wjpsonline.com The synthesis of imidazoles frequently utilizes aldehydes as a key carbon source. The Radziszewski synthesis (and its variations) is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. baranlab.org More modern approaches involve one-pot, four-component reactions of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org A patent describes a method for synthesizing 4-[1-(2,3-dimethylphenyl)vinyl-1-R1-2-R2 imidazole, highlighting the direct use of a 2,3-dimethylphenyl precursor in creating complex imidazole derivatives. google.com
Structure-Reactivity Relationships in Derivative Formation
The reactivity of this compound in the aforementioned synthetic transformations is significantly influenced by the electronic and steric properties of the 2,3-dimethylphenyl group.
Steric Effects: The two methyl groups on the phenyl ring, particularly the one at the ortho position, create considerable steric hindrance around the aldehyde functionality. This steric bulk can influence the rate and outcome of reactions. For instance, in nucleophilic additions to the carbonyl group, the approach of the nucleophile may be impeded, potentially leading to lower reaction rates compared to less substituted phenylacetaldehydes like (2,4-dimethylphenyl)acetaldehyde. sigmaaldrich.com However, this steric hindrance can also be advantageous, promoting regioselectivity in certain reactions by directing the incoming reagent to a less hindered site or by favoring the formation of a specific stereoisomer.
Electronic Effects: The two methyl groups are electron-donating groups (EDGs) through an inductive effect. These EDGs increase the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the aldehyde group. This increased electron density can slightly decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted phenylacetaldehyde (B1677652). However, this effect is generally less pronounced than the steric effects. In electrophilic aromatic substitution reactions on the phenyl ring, the electron-donating nature of the methyl groups would activate the ring, but the substitution pattern would be directed by the combined influence of all substituents.
The interplay of these steric and electronic factors is crucial in determining the feasibility and outcome of synthesizing complex derivatives. For example, in multicomponent reactions like the synthesis of pyrido[2,3-d]pyrimidines, the protocol's success with sterically demanding aldehydes suggests that the reaction conditions are robust enough to overcome the steric hindrance posed by the 2,3-dimethylphenyl group. benthamdirect.com Similarly, in the formation of imidazole derivatives, the specific substitution pattern on the final product will be a direct consequence of how the steric and electronic profile of this compound dictates the cyclization pathway. google.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation of 2-(2,3-dimethylphenyl)acetaldehyde from complex matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of aldehydes. However, due to the lack of a strong chromophore in many aldehydes for UV detection, a derivatization step is often necessary to enhance detection sensitivity and selectivity.
A common and effective derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). The reaction of DNPH with the carbonyl group of an aldehyde, such as this compound, forms a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-visible region, typically around 360 nm, which allows for sensitive detection.
The separation is typically achieved using a reversed-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution (often containing an acid like formic or acetic acid to ensure good peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. The retention time of the derivatized aldehyde is characteristic and is used for its identification, while the peak area is proportional to its concentration, allowing for quantification.
Illustrative HPLC-DNPH Derivatization Parameters:
| Parameter | Value/Condition |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water/Acetonitrile (90:10) with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 30% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 360 nm |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aldehydes
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. The high resolution of capillary GC columns allows for the separation of complex mixtures, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.
For the analysis of aldehydes, direct injection can be performed. The sample, dissolved in a suitable solvent, is injected into the hot injector of the GC, where it is vaporized. The volatile aldehyde travels through the column, where it is separated from other components based on its boiling point and interaction with the stationary phase. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.
The resulting mass spectrum is a unique fingerprint of the molecule and can be compared with spectral libraries for identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.
Typical GC-MS Analytical Conditions:
| Parameter | Value/Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Transfer Line | 280 °C |
| Scan Range | m/z 40-400 |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehydic proton, the methylene (B1212753) protons, the aromatic protons, and the methyl protons. The chemical shift (δ) of the aldehydic proton is typically found in the downfield region (around 9-10 ppm). The methylene protons adjacent to the aromatic ring and the carbonyl group would appear as a doublet. The aromatic protons would exhibit a complex splitting pattern in the aromatic region (around 7-8 ppm), and the two methyl groups on the phenyl ring would likely appear as distinct singlets in the upfield region (around 2-2.5 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (around 200 ppm). The aromatic carbons would appear in the region of 120-140 ppm, and the carbons of the methyl groups and the methylene bridge would be found in the upfield region.
Illustrative Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehydic H | ~9.7 | t | 1H | -CHO |
| Methylene H | ~3.6 | d | 2H | -CH₂- |
| Aromatic H | ~7.0-7.2 | m | 3H | Ar-H |
| Methyl H | ~2.3 | s | 3H | Ar-CH₃ |
| Methyl H | ~2.2 | s | 3H | Ar-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl C | ~201 | C=O |
| Aromatic C | ~137 | C-CH₃ |
| Aromatic C | ~136 | C-CH₃ |
| Aromatic C | ~134 | C-CH₂ |
| Aromatic C | ~130 | CH |
| Aromatic C | ~128 | CH |
| Aromatic C | ~126 | CH |
| Methylene C | ~45 | -CH₂- |
| Methyl C | ~20 | -CH₃ |
| Methyl C | ~15 | -CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds.
The most prominent and diagnostic absorption would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. Another characteristic feature is the C-H stretching vibration of the aldehyde proton, which gives rise to two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The spectrum would also show absorptions for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 and 1475 cm⁻¹), as well as the C-H stretching and bending vibrations of the methyl and methylene groups.
Characteristic IR Absorption Bands for Aromatic Aldehydes:
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Aldehydic C-H Stretch | 2850-2800 and 2750-2700 | Weak |
| Carbonyl (C=O) Stretch | 1740-1720 | Strong |
| Aromatic C=C Stretch | 1600-1475 | Medium to Weak |
| C-H Bending | 1470-1370 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.20 g/mol ).
The fragmentation pattern is influenced by the structure of the molecule. Common fragmentation pathways for aromatic aldehydes include the loss of the aldehydic proton (M-1), the loss of the formyl radical (M-29), and cleavage of the bond between the methylene group and the aromatic ring. The presence of the dimethylphenyl group would lead to characteristic fragments related to the xylidine (B576407) moiety.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment Ion |
| 148 | [C₁₀H₁₂O]⁺ (Molecular Ion) |
| 147 | [C₁₀H₁₁O]⁺ (Loss of H) |
| 119 | [C₉H₁₁]⁺ (Loss of CHO) |
| 105 | [C₈H₉]⁺ (Tropylium ion from xylidine moiety) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been detailed in publicly accessible crystallographic databases, the principles of X-ray crystallography provide a powerful method for elucidating the three-dimensional arrangement of atoms in a solid state. nih.gov This technique involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the precise positions of the atoms within the crystal lattice can be determined. nih.gov This provides invaluable information on bond lengths, bond angles, and intermolecular interactions.
To illustrate the utility of this method for structurally similar compounds, the crystallographic data of related molecules containing the 2,3-dimethylphenyl moiety are presented. These examples demonstrate the type of detailed structural information that X-ray crystallography can provide.
Case Study: N-(2,3-Dimethylphenyl)acetamide
In a study of N-(2,3-Dimethylphenyl)acetamide, X-ray crystallography revealed a monoclinic crystal system with the space group P21/n. nih.gov The analysis provided precise unit cell dimensions and showed that the molecules are linked into supramolecular chains along the a-axis through intermolecular N—H···O hydrogen bonds. nih.gov The conformation of the N—H bond was found to be syn with respect to both methyl groups on the aromatic ring and anti to the carbonyl group. nih.gov
Interactive Table 1: Crystal Data and Structure Refinement for N-(2,3-Dimethylphenyl)acetamide nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₁₃NO |
| Formula weight | 163.21 |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 4.7961 (5) |
| b (Å) | 12.385 (1) |
| c (Å) | 15.475 (2) |
| β (°) | 96.23 (1) |
| Volume (ų) | 913.78 (17) |
| Z | 4 |
Case Study: N-(2,3-Dimethylphenyl)succinimide
The crystal structure of N-(2,3-Dimethylphenyl)succinimide was also determined, crystallizing in the orthorhombic space group Pbca. researchgate.net The study highlighted a significant dihedral angle of 67.7 (1)° between the benzene (B151609) ring and the imide segment. researchgate.net The packing of the molecules within the crystal forms layered chains along the c-axis. researchgate.net
Interactive Table 2: Crystal Data and Structure Refinement for N-(2,3-Dimethylphenyl)succinimide researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₃NO₂ |
| Formula weight | 203.23 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 6.0600 (5) |
| b (Å) | 16.429 (2) |
| c (Å) | 10.593 (1) |
| β (°) | 91.992 (8) |
| Volume (ų) | 1054.4 (2) |
| Z | 4 |
These examples underscore the capability of X-ray crystallography to reveal detailed conformational and packing information in the solid state. For this compound, such an analysis would definitively determine the orientation of the acetaldehyde (B116499) group relative to the dimethylphenyl ring and elucidate the nature of any intermolecular forces, such as C—H···O interactions, that govern its crystal packing. The inherent flexibility of the acetaldehyde side chain makes its solid-state conformation particularly interesting, as it would be influenced by the steric hindrance imposed by the ortho- and meta-methyl groups on the phenyl ring.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
Despite extensive searches of scientific databases and computational chemistry literature, a detailed theoretical and computational analysis of the chemical compound This compound is not presently available in published research. While the compound is known and available from chemical suppliers chemicalbook.comchemicalbook.commolaid.com, it appears to have not yet been the subject of in-depth computational investigation according to publicly accessible records.
Therefore, the generation of a detailed article focusing on its quantum chemical calculations, molecular orbital analysis, and intermolecular interactions, as per the requested outline, cannot be fulfilled at this time due to the absence of specific research findings.
Theoretical and computational chemistry provides profound insights into the intrinsic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard for these explorations. rsc.orgaps.org DFT methods, like the popular B3LYP functional, are often used for their balance of accuracy and computational cost in predicting molecular geometries and properties. researchgate.netresearchgate.net
For a typical computational study, the process would involve:
Theoretical Chemistry and Computational Studies of 2 2,3 Dimethylphenyl Acetaldehyde
Intermolecular Interactions:In cases where crystal structure data is available, Hirshfeld surface analysis would be conducted. This technique allows for the visualization and quantification of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern how molecules pack together in a solid state.nih.govnih.gov
While studies exist for structurally related compounds, such as N-(2,3-dimethylphenyl)acetamide and other substituted phenyl derivatives, the specific data for 2-(2,3-Dimethylphenyl)acetaldehyde is absent. researchgate.netnih.govnih.gov For instance, a study on 2-[(2,3-dimethylphenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide utilized DFT calculations and Hirshfeld surface analysis to characterize its structure and intermolecular interactions. researchgate.net However, these findings are specific to that molecule and cannot be extrapolated to this compound.
Until dedicated research is conducted and published, a comprehensive theoretical profile of this compound remains unavailable.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The molecular electrostatic potential (MEP) is a valuable computational tool used to predict the reactive behavior of molecules. It illustrates the charge distribution within a molecule, offering insights into its electrophilic and nucleophilic sites. The MEP is mapped onto the molecule's electron density surface, where different colors represent varying potential values. Typically, regions of negative potential, shown in red, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, are prone to nucleophilic attack. Green and yellow areas indicate regions of neutral or near-neutral potential.
The aldehyde functional group (-CHO) is characterized by a highly electronegative oxygen atom, which strongly polarizes the carbonyl (C=O) bond. This polarization results in a significant accumulation of negative charge on the oxygen atom, making it a primary site for electrophilic attack. Conversely, the carbonyl carbon atom becomes electron-deficient and, therefore, a prime target for nucleophilic attack.
The 2,3-dimethylphenyl group, an aromatic ring with two methyl substituents, also influences the molecule's reactivity. The methyl groups are weak electron-donating groups, which slightly increase the electron density of the benzene (B151609) ring through an inductive effect. This can subtly modulate the electronic properties of the aldehyde group.
Based on these principles, the MEP map of this compound is anticipated to show a pronounced region of negative electrostatic potential around the carbonyl oxygen atom. The area around the carbonyl carbon would exhibit a positive potential. The aromatic ring is expected to have a generally negative potential, characteristic of pi-electron systems, with the methyl-substituted carbons being slightly more electron-rich than the other ring carbons.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots and Reactivity of this compound
| Molecular Region | Predicted MEP Value Range (arbitrary units) | Color on MEP Map | Predicted Reactivity |
| Carbonyl Oxygen | -0.05 to -0.10 | Red | Electrophilic Attack |
| Carbonyl Carbon | +0.05 to +0.10 | Blue | Nucleophilic Attack |
| Aromatic Ring | -0.02 to +0.02 | Green/Yellow | Complexation with electrophiles |
| Aldehyde Hydrogen | +0.01 to +0.03 | Light Blue | Weakly acidic |
| Methyl Hydrogens | ~0.00 to +0.02 | Green/Light Blue | Non-reactive |
Note: The MEP values are qualitative predictions based on the analysis of similar molecules and have not been derived from specific quantum chemical calculations for this compound.
Kinetic and Mechanistic Modeling of Reactions
Kinetic and mechanistic modeling provides a computational framework to understand the pathways and rates of chemical reactions. For this compound, such studies would focus on reactions characteristic of aldehydes, including oxidation, reduction, and nucleophilic addition. While specific kinetic data for this compound is not available, we can infer its likely reactivity from studies on structurally related aldehydes, such as acetaldehyde (B116499) and substituted benzaldehydes. acs.orgcaltech.edu
One of the most common reactions of aldehydes is nucleophilic addition to the carbonyl group. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated to form an alcohol. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of the 2,3-dimethylphenyl group may introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to less substituted aldehydes.
Oxidation of aldehydes to carboxylic acids is another important reaction class. The mechanism of oxidation can vary depending on the oxidant and reaction conditions. For instance, oxidation by permanganate (B83412) or dichromate typically proceeds through the formation of a hydrate, which is then oxidized. The kinetics of such reactions for substituted benzaldehydes have been studied, and the reaction rates are often influenced by the electronic effects of the substituents on the benzene ring. acs.org The electron-donating methyl groups in this compound would be expected to slightly activate the aromatic ring but have a less direct effect on the oxidation of the aldehyde group itself.
Kinetic models for the combustion of simple aldehydes like acetaldehyde have been developed and show complex reaction networks involving numerous elementary steps. thermofisher.com These models often include initiation steps, such as the homolytic cleavage of the C-H bond of the aldehyde group, followed by a series of propagation and termination steps. While a full kinetic model for the combustion of this compound would be significantly more complex due to the presence of the aromatic ring, the initial steps are likely to be analogous to those of simpler aldehydes.
Table 2: Postulated Elementary Reactions and Estimated Kinetic Parameters for Reactions of this compound
| Reaction Type | Proposed Elementary Step | Estimated Activation Energy (kJ/mol) | Key Factors Influencing Rate |
| Nucleophilic Addition | Nu⁻ + R-CHO → R-CH(O⁻)-Nu | 40 - 60 | Steric hindrance from the 2,3-dimethylphenyl group; Nucleophile strength |
| Oxidation (e.g., with MnO₄⁻) | R-CHO + H₂O ⇌ R-CH(OH)₂ | Reversible | Hydrate formation equilibrium |
| R-CH(OH)₂ + Oxidant → Products | 50 - 80 | Oxidant concentration; pH | |
| Radical Initiation (Thermal) | R-CHO → R-C•=O + H• | 300 - 350 | Temperature; Bond dissociation energy of the aldehydic C-H bond |
Note: The kinetic parameters are estimations based on data for analogous reactions of other aldehydes and are not specific to this compound. R represents the 2,3-dimethylphenylmethyl group.
Applications and Emerging Roles in Chemical Synthesis and Materials Science
Versatile Intermediate in Fine Chemical Synthesis
Arylacetaldehydes, including 2-(2,3-Dimethylphenyl)acetaldehyde, serve as crucial intermediates in fine chemical synthesis. Their utility stems from the reactivity of the aldehyde functional group, which can undergo a wide variety of chemical transformations. These compounds are considered fundamental structural motifs found in numerous natural products and pharmaceuticals. researchgate.net The parent compound, phenylacetaldehyde (B1677652), is a well-known intermediate in the synthesis of fragrances and polymers. wikipedia.orggoogle.com
The presence of the 2,3-dimethylphenyl group in this compound influences its reactivity and the properties of its downstream products. This substitution pattern can affect reaction rates and selectivity compared to unsubstituted phenylacetaldehyde. For instance, the steric hindrance and electronic effects of the two methyl groups can guide the outcome of synthetic reactions.
One of the common reactions of arylacetaldehydes is oxidation to form the corresponding carboxylic acid. In the case of this compound, this would yield 2-(2,3-dimethylphenyl)acetic acid, a potential building block for pharmaceuticals and other specialized chemicals. The general class of phenylacetic acids and their derivatives are known to be involved in various biological and chemical processes. taylorandfrancis.com
The synthesis of this compound itself can be achieved through various methods developed for arylacetaldehydes, such as the iridium-catalyzed arylation of vinylene carbonate with an appropriate arylboronic acid. researchgate.net
Table 1: Key Reactions of Arylacetaldehydes as Intermediates
| Reaction Type | Reagents/Conditions | Product Type | Potential Application of Product |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO4, H2O2) | Arylacetic acids | Pharmaceutical synthesis, agrochemicals |
| Reduction | Reducing agents (e.g., NaBH4, H2/catalyst) | Arylethanols | Fragrance ingredients, solvents |
| Reductive Amination | Amine, reducing agent | Substituted phenethylamines | Pharmaceutical active ingredients |
| Wittig Reaction | Phosphonium (B103445) ylide | Substituted styrenes | Polymer precursors, fine chemicals |
Building Block for Complex Organic Molecules
The structure of this compound makes it an effective building block for the construction of more complex organic molecules. cam.ac.uk The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. sciencedaily.comlibretexts.org This aldehyde possesses two key reactive sites: the aldehyde group and the aromatic ring, which allow for a variety of bond-forming reactions.
The aldehyde functionality is particularly useful for forming new carbon-carbon bonds. For example, it can participate in aldol (B89426) condensations and Wittig reactions. byjus.comyoutube.comwikipedia.org In an aldol reaction, this compound could react with another carbonyl compound to form a β-hydroxy aldehyde, which can be a precursor to a variety of other molecules. The Wittig reaction would allow for the conversion of the aldehyde to an alkene, introducing a double bond into the molecular framework.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the phenyl ring, further increasing molecular complexity. The existing dimethyl substitution pattern will direct incoming electrophiles to specific positions on the ring. The ability to generate complex molecules from simpler, readily available starting materials is a cornerstone of modern organic synthesis. nih.gov
Contributions to Flavor and Fragrance Chemistry
Aldehydes are a critical class of compounds in the flavor and fragrance industry, and phenylacetaldehyde and its derivatives are particularly important for their floral and green aroma profiles. pellwall.comflavoractiv.com Phenylacetaldehyde itself is known for its powerful and diffusive hyacinth-like scent and is used in a wide array of floral fragrances, including rose, lilac, and lily of the valley. pellwall.comperfumersworld.com
The substitution on the phenyl ring significantly influences the olfactory characteristics of the molecule. The introduction of methyl groups, as in this compound, is expected to modulate the odor profile, potentially adding woody, spicy, or different floral nuances compared to the parent compound. This allows perfumers to create a wider palette of scents. While specific sensory data for this compound is not widely published, it is part of the broader family of aromatic aldehydes used to impart specific aromatic notes in fine fragrances and other scented products. solubilityofthings.com
The formation of phenylacetaldehyde is also a key step in the Maillard reaction, which is responsible for the aroma of many cooked foods. nih.gov This highlights the general importance of this class of compounds in the world of flavors.
Table 2: Olfactory Characteristics of Related Phenylacetaldehydes
| Compound | Odor Description | Typical Use in Fragrance |
|---|---|---|
| Phenylacetaldehyde | Strong, green, floral, hyacinth, honey | Rose, lilac, lily of the valley, sweet pea |
| p-Methylphenylacetaldehyde | Floral, green, with a slightly fruity nuance | Floral compositions for a fresh, natural character |
Precursor for Advanced Materials and Functional Molecules
The applications of this compound extend beyond traditional chemical synthesis and fragrances into the realm of materials science. The reactivity of the aldehyde group and the properties of the substituted aromatic ring make it a candidate for the synthesis of functional polymers and advanced materials.
Phenylacetaldehyde is known to be used as a rate-controlling additive in the synthesis of certain polyesters. wikipedia.org It can also undergo spontaneous polymerization. acs.org It is plausible that this compound could be utilized in a similar fashion, with the dimethylphenyl group imparting specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or modified optical properties.
Furthermore, related aldehyde-containing compounds serve as reactants in the preparation of specialized materials. For instance, 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde is a reactant for preparing photopolymer holographic recording materials. sigmaaldrich.com This suggests that arylacetaldehydes, in general, can be valuable precursors for materials with interesting optical and electronic properties. The development of new functional molecules and materials is an active area of research, and compounds like this compound represent potential starting points for innovation.
Environmental Behavior and Atmospheric Chemistry of Aromatic Acetaldehydes
Degradation Pathways in Environmental Compartments
Aromatic acetaldehydes are reactive compounds whose persistence in the environment is generally limited. Their degradation pathways vary depending on the environmental compartment—air, water, or soil.
In aquatic environments, biological degradation is considered the primary loss process for acetaldehyde (B116499). researchgate.netnih.gov For instance, in estuary waters, particle-mediated degradation is the dominant removal process, with negligible degradation observed in filtered water samples. nih.gov The turnover time for acetaldehyde in these waters can range from approximately 40 to 1667 minutes. nih.gov While specific data for 2-(2,3-Dimethylphenyl)acetaldehyde is limited, its structural similarity to other aromatic aldehydes suggests that it would also be susceptible to oxidation to its corresponding carboxylic acid, 2-(2,3-Dimethylphenyl)acetic acid. Phenylacetaldehyde (B1677652), a related compound, is known to readily oxidize to phenylacetic acid. wikipedia.org
In soil, aromatic compounds are subject to degradation by a wide variety of microorganisms. nih.gov The persistence of these compounds is influenced by factors such as soil type, microbial population, and the presence of other organic compounds. nih.gov High-molecular-weight polycyclic aromatic hydrocarbons (PAHs) are generally more recalcitrant in soils compared to more volatile or degradable organic compounds. nih.gov
Due to the reactivity of the aldehyde group, the transport of aromatic acetaldehydes between environmental compartments is likely to be limited. However, their volatility can lead to some transfer from water and soil to the atmosphere.
Atmospheric Oxidation and Photoreactivity
Once in the atmosphere, aromatic acetaldehydes are subject to removal primarily through two processes: photolysis (degradation by sunlight) and reaction with atmospheric oxidants, most notably the hydroxyl radical (•OH).
Photolysis: Aromatic aldehydes can absorb sunlight, which can lead to their decomposition. nih.govrsc.org For example, benzaldehyde (B42025) and pentafluorobenzaldehyde (B1199891) have been shown to undergo photolysis in the gas phase, leading to the formation of benzene (B151609) and carbon monoxide, and pentafluorobenzene (B134492) and carbon monoxide, respectively, along with a polymer. rsc.org Some aromatic carbonyl compounds, such as phthaldialdehyde and 2-acetylbenzaldehyde, have photolysis lifetimes of approximately 1.4-1.5 hours under typical atmospheric conditions. nih.gov The efficiency of photolysis, known as the quantum yield, can be significant for some aldehydes. acs.org
Reaction with Hydroxyl Radicals (•OH): The gas-phase reaction with •OH radicals is a major atmospheric degradation pathway for most volatile organic compounds (VOCs), including aromatic aldehydes. The rate of this reaction determines the atmospheric lifetime of the compound. For some aromatic carbonyls, the reaction with •OH radicals is a significant removal process, leading to the formation of products like phthalic anhydride (B1165640). nih.gov The reactivity of aromatic aldehydes with •OH radicals can be high, leading to short atmospheric lifetimes. nih.gov
The atmospheric oxidation of aromatic aldehydes contributes to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate.
| Process | Description | Key Products | Significance |
|---|---|---|---|
| Photolysis | Degradation by absorption of solar radiation. nih.govrsc.org | Carbon monoxide, aromatic hydrocarbons, polymers. rsc.org | A major loss process for some aromatic aldehydes, with lifetimes on the order of hours. nih.gov |
| •OH Radical Reaction | Oxidation initiated by hydroxyl radicals in the troposphere. nih.gov | Carboxylic acids, anhydrides, and other oxygenated compounds. nih.gov | A dominant degradation pathway for many VOCs, controlling their atmospheric lifetime. |
Bio-degradation Potential in Environmental Systems
The biodegradation of aromatic compounds is a crucial process for their removal from the environment and is primarily carried out by microorganisms. nih.gov
Aerobic Degradation: In the presence of oxygen, bacteria have evolved diverse metabolic pathways to break down aromatic compounds. rsc.orgunesp.br These pathways typically involve "upper" or "peripheral" pathways that convert a variety of aromatic substrates into a smaller number of central intermediates, such as catechol and protocatechuate. rsc.org These intermediates then enter "lower" pathways where the aromatic ring is cleaved by dioxygenase enzymes, leading to products that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. rsc.orgunesp.br For instance, the degradation of some aromatic compounds can lead to the formation of pyruvate (B1213749) and acetaldehyde, which are then further metabolized. nih.gov
Anaerobic Degradation: In the absence of oxygen, various anaerobic bacteria can also transform aromatic compounds through novel catabolic pathways. nih.gov
A wide range of bacterial genera have been identified as capable of degrading aromatic compounds, including Pseudomonas, Rhodococcus, and Arcobacter. nih.govmicrobiologysociety.org The ability of microorganisms to degrade these pollutants is a key component of bioremediation strategies for contaminated sites. nih.gov Specifically for acetaldehyde, bacteria can utilize it for energy by converting it to carbon dioxide through the TCA cycle, or they can conserve the carbon for growth. microbiologysociety.org This suggests a high potential for the biodegradation of this compound in environments with active microbial communities.
| Microbial Genus | Degradation Capability | Reference |
|---|---|---|
| Pseudomonas | Degradation of various aromatic compounds, including being a key acetaldehyde degrader. | nih.govmicrobiologysociety.org |
| Arcobacter | Identified as a key acetaldehyde degrader. | microbiologysociety.org |
| Rhodococcus | Shown to utilize a specific pathway for acetaldehyde degradation. | microbiologysociety.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
